molecular formula C7H14N2O B3345278 2-Propanone, 1-(1-piperazinyl)- CAS No. 103175-72-0

2-Propanone, 1-(1-piperazinyl)-

Cat. No.: B3345278
CAS No.: 103175-72-0
M. Wt: 142.2 g/mol
InChI Key: LWAQMFOMLLTHKZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(1-piperazinyl)- can be achieved through several methods. One common approach involves the reaction of piperazine with acetone under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of 2-Propanone, 1-(1-piperazinyl)- often involves large-scale chemical reactors where piperazine and acetone are combined in the presence of a catalyst. The reaction mixture is then subjected to distillation and purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted piperazine derivatives .

Scientific Research Applications

2-Propanone, 1-(1-piperazinyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Researchers are investigating its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(1-piperazinyl)- involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)piperazine
  • 1-(2-Methoxyethyl)piperazine
  • 1-(2-Ethoxyethyl)piperazine

Uniqueness

2-Propanone, 1-(1-piperazinyl)- is unique due to its acetonyl group, which imparts distinct chemical properties and reactivity compared to other piperazine derivatives. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

1-piperazin-1-ylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(10)6-9-4-2-8-3-5-9/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAQMFOMLLTHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470469
Record name 2-Propanone, 1-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103175-72-0
Record name 2-Propanone, 1-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10% Palladium-on-charcoal catalyst (0.3 g) was added to a solution of benzyl 4-(acetylmethyl)-1-piperazinecarboxylate (3.7 g) in ethanol (45 ml). The reaction mixture was stirred under hydrogen at 3 atmospheres pressure for 1.5 hours. The catalyst was removed by filtration and the solvent removed from the filtrate by evaporation. The residue was purified by flash chromatography using dichloromethane/methanol saturated with ammonia (3.5 M) (97/3). Evaporation of the solvent gave 1-(acetylmethyl)piperazine (1.5 g, 80%) as a yellow oil.
Name
benzyl 4-(acetylmethyl)-1-piperazinecarboxylate
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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